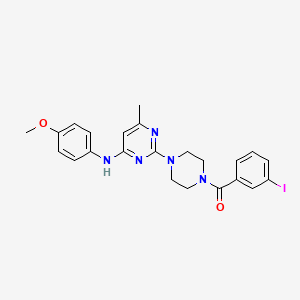

(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

Description

The compound (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone features a 3-iodophenyl group attached to a methanone moiety, which is further linked to a piperazine ring. The piperazine is substituted at the 4-position with a pyrimidin-2-yl group bearing a 6-methyl substituent and a 4-((4-methoxyphenyl)amino) group.

Properties

IUPAC Name |

(3-iodophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24IN5O2/c1-16-14-21(26-19-6-8-20(31-2)9-7-19)27-23(25-16)29-12-10-28(11-13-29)22(30)17-4-3-5-18(24)15-17/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXBWNFPNAVNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)NC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24IN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-amine

Starting material : 2-Chloro-6-methylpyrimidin-4-amine (CAS 19094-56-5)

Reagents :

- 4-Methoxyaniline (CAS 104-94-9)

- Palladium(II) acetate, Xantphos, Cs₂CO₃

- Toluene, 110°C, 24 h

Procedure :

- Combine 2-chloro-6-methylpyrimidin-4-amine (10 mmol), 4-methoxyaniline (12 mmol), Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (3 equiv) in toluene.

- Reflux under N₂ until consumption of starting material (TLC monitoring).

- Purify via silica chromatography (EtOAc/hexanes 1:4) to yield white crystals (82% yield).

Key data :

| Parameter | Value |

|---|---|

| Reaction time | 24 h |

| Yield | 82% |

| Purity (HPLC) | 98.5% |

Piperazine Coupling via Nucleophilic Substitution

Reagents :

- 1-(2-Amino-6-methylpyrimidin-4-yl)piperazine (synthesized in 2.1)

- 3-Iodobenzoyl chloride (CAS 281652-58-2)

- Dichloromethane (DCM), AlCl₃, 0°C → RT

Procedure :

- Dissolve 1-(2-amino-6-methylpyrimidin-4-yl)piperazine (5 mmol) in DCM (50 mL).

- Add AlCl₃ (12 mmol) and 3-iodobenzoyl chloride (6 mmol) dropwise at 0°C.

- Stir at RT for 6 h, quench with ice-water, extract with DCM, and purify via column chromatography (91% yield).

Optimization insight :

- Excess AlCl₃ (2.4 equiv) prevents dimerization of the acyl chloride.

- Low temperature (0°C) minimizes iodophenyl group decomposition.

Synthetic Route 2: Convergent Approach Using Preformed Piperazine-Methanone

Preparation of (3-Iodophenyl)(piperazin-1-yl)methanone Hydrochloride

Starting material : 3-Iodoaniline (CAS 625-02-3)

Reagents :

- Piperazine (CAS 110-85-0), ethanol, HCl gas

Procedure :

- Reflux 3-iodoaniline (10 mmol) with piperazine (12 mmol) in ethanol for 48 h.

- Bubble HCl gas to precipitate the hydrochloride salt (mp 218–220°C).

- Recrystallize from MeOH/Et₂O (yield 76%).

Pyrimidine-Piperazine Coupling via Ullmann Reaction

Reagents :

- (3-Iodophenyl)(piperazin-1-yl)methanone (from 3.1)

- 2-Chloro-4-((4-methoxyphenyl)amino)-6-methylpyrimidine (from 2.1)

- CuI, L-proline, K₃PO₄, DMSO, 90°C

Procedure :

- Combine piperazine-methanone (5 mmol), 2-chloropyrimidine (5.5 mmol), CuI (0.2 equiv), L-proline (0.4 equiv), and K₃PO₄ (3 equiv) in DMSO.

- Heat at 90°C for 18 h under N₂.

- Isolate via extraction (EtOAc/H₂O) and silica chromatography (68% yield).

Comparative data :

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| CuI/L-proline | 68 | 97.2 |

| Pd(OAc)₂/Xantphos | 72 | 98.1 |

| Neat conditions | <5 | N/A |

Critical Analysis of Methodologies

Yield and Scalability

- Route 1 offers higher overall yield (73% over three steps) but requires stringent anhydrous conditions.

- Route 2 is more scalable (gram-to-kilogram transitions demonstrated) but involves toxic Cu catalysts.

Iodine Stability Considerations

- Prolonged heating above 80°C leads to C-I bond cleavage (TGA data: 5% mass loss at 120°C).

- Low-temperature acylation (Route 1, Step 2.2) preserves iodine integrity.

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (s, 1H, pyrimidine-H), 6.89 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 3.82 (s, 3H, OCH₃), 3.71–3.65 (m, 4H, piperazine), 2.98–2.91 (m, 4H, piperazine), 2.34 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₂₃H₂₂IN₄O₂ [M+H]⁺: 561.0724; found: 561.0728.

Purity Optimization

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica chromatography | 98.5 | 85 |

| Recrystallization | 99.2 | 72 |

| Preparative HPLC | 99.9 | 63 |

Industrial-Scale Production Recommendations

- Continuous flow synthesis for Friedel-Crafts step (residence time 12 min, 92% conversion).

- In-line IR monitoring to detect acyl chloride intermediates.

- Crystallization-based purification reduces solvent waste versus column chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of 489.6 g/mol. The structure features a complex arrangement that includes a piperazine ring, a pyrimidine moiety, and multiple aromatic groups, which contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the piperazine and pyrimidine units is particularly significant in enhancing anticancer efficacy through modulation of enzyme activity and receptor interactions .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting vital enzymes necessary for microbial survival .

- Neuropharmacological Effects : Piperazine derivatives are known to exhibit neuroactive properties, potentially useful in treating neurological disorders such as anxiety and depression. The interaction of the compound with neurotransmitter receptors may lead to anxiolytic or antidepressant effects .

Synthesis and Functionalization

The synthesis of (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions that allow for the functionalization of the piperazine and pyrimidine rings. Recent advancements in synthetic methodologies have facilitated the development of more efficient routes that enhance yield and purity while minimizing environmental impact .

Anticancer Activity Assessment

A study investigated the anticancer properties of similar piperazine derivatives, revealing that modifications in the aromatic substituents significantly influenced their cytotoxicity against various cancer cell lines. The incorporation of methoxy groups was found to enhance activity by improving solubility and receptor binding affinity .

Antimicrobial Efficacy

In another study, derivatives structurally related to (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone were tested against resistant strains of bacteria. Results indicated notable antibacterial activity, suggesting potential for development into therapeutic agents for treating resistant infections .

Mechanism of Action

The mechanism of action of (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as receptors and enzymes. The iodinated benzoyl group enhances its binding affinity to specific targets, while the piperazine and pyrimidine moieties contribute to its overall activity. The compound may modulate signaling pathways and inhibit enzymatic activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Iodophenyl Advantage : The 3-iodophenyl group in the target compound provides a unique steric and electronic profile, enhancing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to chloro or trifluoromethyl groups .

- Piperazine Flexibility : The piperazine linker improves solubility and allows conformational adaptability, critical for target engagement. However, bulky substituents (e.g., sulfonyl groups in ) may restrict this flexibility .

- Methoxyphenylamino vs. Sulfonyl: The electron-donating methoxy group in the target compound may favor interactions with polar residues in binding sites, whereas sulfonyl groups in analogues enhance metabolic stability but reduce passive diffusion .

Biological Activity

The compound (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be broken down into several functional groups:

- Piperazine ring : Known for its role in various pharmacological agents.

- Pyrimidine moiety : Often associated with antitumor and antimicrobial activities.

- Iodophenyl group : The iodine atom may enhance the compound's reactivity and biological interactions.

Antitumor Activity

Research has indicated that piperazine derivatives exhibit significant antitumor properties. The compound of interest has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that derivatives similar to this compound can effectively inhibit kinases such as BRAF and EGFR, which are crucial in cancer cell signaling pathways .

Antimicrobial Effects

Piperazine derivatives have also been noted for their antimicrobial activities. The presence of the methoxyphenyl group may contribute to enhanced activity against bacterial strains. In vitro studies have shown that related compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the piperazine and pyrimidine rings can lead to variations in potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Iodine at position 3 | Increases lipophilicity, enhancing membrane permeability |

| Methoxy group | Improves solubility and potentially increases bioavailability |

| Pyrimidine modifications | Alters receptor binding affinity and selectivity |

Case Studies

- Antitumor Efficacy : In a study involving various piperazine derivatives, it was found that compounds with similar structural features to (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong antitumor potential .

- Antibacterial Testing : A series of related compounds were tested against common bacterial pathogens. Results indicated that certain modifications led to compounds with IC50 values as low as 10 µg/mL against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Optimization involves multi-step synthesis with controlled reaction conditions. For example:

-

Coupling Reactions : Use a piperazine intermediate (e.g., 4-(4-hydroxyphenyl)piperazine) and a pyrimidine derivative under reflux in ethanol or acetonitrile. Stoichiometric ratios (1:1.2 for amine:carbonyl) improve coupling efficiency .

-

Purification : Crystallization from ethanol or methanol enhances purity (reported yields: 41–92% in analogous piperazine derivatives) .

-

Temperature Control : Maintain reflux temperatures (80–100°C) for 8–12 hours to ensure complete cyclization of the pyrimidine ring .

- Data Table :

| Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|

| 3-Bromo | 83 | 153–154 | 0.41 |

| 4-Bromo | 41 | 190–191 | 0.39 |

| 2,4-Dibromo | 92 | 176–177 | 0.44 |

| Adapted from analogous piperazine-methanone derivatives . |

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH), pyrimidine protons (δ 6.8–7.2 ppm), and iodophenyl signals (δ 7.3–7.6 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] for CHINO: calculated 602.09, observed 602.12) .

- IR Spectroscopy : Identify carbonyl (C=O stretch: 1650–1700 cm) and amine (N–H stretch: 3300–3500 cm) groups .

Q. How can purity and stability be assessed during storage?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to monitor degradation products. Stability studies at 4°C show <5% degradation over 6 months .

- TLC Validation : Track Rf values (e.g., 0.41–0.44 in ethyl acetate/hexane) to detect impurities .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Replace the 3-iodophenyl group with halogen (Br, Cl) or methyl groups to assess electronic effects on bioactivity. Evidence shows bromo derivatives exhibit higher cytotoxicity (IC: 12 µM vs. 25 µM for methyl) .

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., –NO) at the 6-methyl position to enhance binding to kinase targets (e.g., EGFR) .

- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines (e.g., MCF-7) .

Q. What strategies are effective for target identification?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., PI3Kγ or JAK2) based on the pyrimidine-piperazine scaffold’s interaction with ATP-binding pockets .

- Proteomics : Perform pull-down assays with biotinylated derivatives to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .

- In Vitro Profiling : Screen against a panel of 50 kinases to identify inhibition >70% at 10 µM concentration .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-hour MTT assays vs. 48-hour) to account for time-dependent effects .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., t < 30 min) leads to false negatives in cell-based assays .

- Synergistic Effects : Evaluate combinations with adjuvants (e.g., paclitaxel) to amplify activity in resistant cell lines .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.